3-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
Overview
Description
3-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is a complex organic compound that features a quinazolinone core, a bromophenyl group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with isocyanates or other suitable reagents.
Introduction of the Bromophenyl Group: This step involves the reaction of the quinazolinone intermediate with 4-bromophenyl derivatives under conditions that facilitate the formation of the desired sulfanyl linkage.
Attachment of the Dimethoxyphenyl Group: The final step involves the coupling of the intermediate with a dimethoxyphenyl derivative, often using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer or inflammatory diseases.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure may lend itself to the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The bromophenyl and dimethoxyphenyl groups could play a role in binding to the target, while the quinazolinone core might be involved in the overall activity.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dibromobenzophenone:
Ethyl 4-[(4-bromophenyl)sulfanyl]-3-oxo-2-(phenylhydrazono)butanoate: A compound with a similar bromophenyl group and sulfanyl linkage.
Properties
IUPAC Name |
3-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28BrN3O5S/c1-37-25-12-7-19(17-26(25)38-2)13-15-31-27(35)14-16-33-28(36)22-5-3-4-6-23(22)32-29(33)39-18-24(34)20-8-10-21(30)11-9-20/h3-12,17H,13-16,18H2,1-2H3,(H,31,35) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUDRAYRXIBRSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28BrN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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